1-(2-フリル)ピペラジン

概要

説明

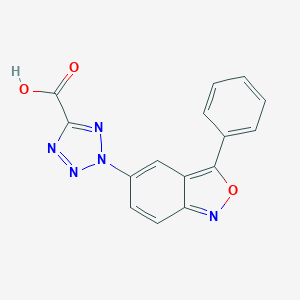

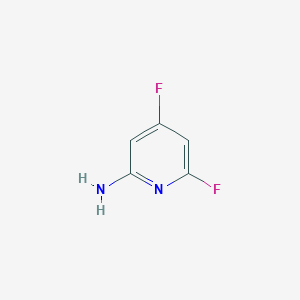

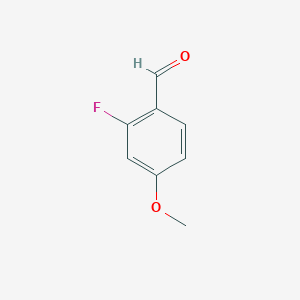

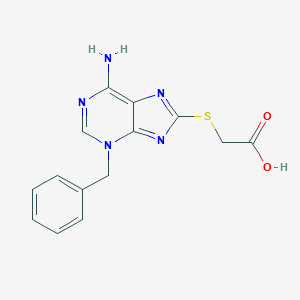

1-(2-Furoyl)piperazine, also known as 1-(2-Furoyl)piperazine, is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.

The exact mass of the compound 1-(2-Furoyl)piperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2-Furoyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Furoyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ブチリルコリンエステラーゼ阻害

1-(2-フリル)ピペラジン: は、ブチリルコリンエステラーゼ阻害剤としての可能性を評価するために合成され、評価されています . この酵素阻害は重要です。なぜなら、ブチリルコリンエステラーゼは、記憶や筋肉の制御など、多くの機能に関与する神経伝達物質であるアセチルコリンの分解に役割を果たしているからです。この酵素の阻害剤は、アセチルコリンの機能が損なわれているアルツハイマー病などの疾患に対する治療の可能性について研究されています。

溶血活性分析

1-(2-フリル)ピペラジンから誘導された化合物の溶血活性が、その毒性レベルを決定するために研究されてきました . 溶血活性とは、赤血球の破壊を引き起こす物質の能力を指し、貧血につながる可能性があります。溶血活性が低いことは、化合物が治療用途に安全である可能性を示唆しています。

ベンザミド誘導体の合成

1-(2-フリル)ピペラジン: は、微生物株やさまざまな酵素に対する阻害活性を示してきたベンザミド誘導体の合成に使用されています . これらの誘導体は、抗菌性と酵素阻害特性を持つ新しい薬物の開発において重要です。

抗ウイルス剤の開発

1-(2-フリル)ピペラジンの誘導体は、特にノロウイルスに対する抗ウイルス剤としての可能性を探求されてきました . ノロウイルスは、胃腸炎の主要な原因であり、効果的な抗ウイルス薬の開発は、発生の管理に不可欠です。

神経伝達物質受容体のモジュレーション

1-(2-フリル)ピペラジン部分を含む化合物は、さまざまな神経伝達物質受容体のアゴニストおよびアンタゴニストとして作用することがわかりました . これは、食欲の抑制、気分の調節、痛み感覚など、さまざまな生理学的プロセスに関与するカンナビノイドCB1受容体とメラノコルチン-4受容体を含みます。

フラグメントベースの創薬

1-(2-フリル)ピペラジン: は、R67ジヒドロ葉酸レダクターゼの阻害剤としての対称ビスベンジミダゾールのフラグメントベース設計に使用されてきました . この酵素は、細菌感染症を治療するための薬物によって標的にされており、この用途は抗生物質の開発にとって重要です。

キナゾリン誘導体の化学合成

この化合物は、さまざまなキナゾリン誘導体の化学合成における重要な出発物質でもあります . キナゾリンは、抗癌剤、抗真菌剤、抗炎症剤など、幅広い薬理学的活性を有する化合物群です。

高分子および工学分野における研究

1-(2-フリル)ピペラジンの構造修飾は、工学および高分子分野で応用が見出されています . ピペラジン誘導体は、その多用途性で知られており、工業用途に特化した特性を持つポリマーの製造に使用されています。

作用機序

Target of Action

1-(2-Furoyl)piperazine primarily targets calcium-activated potassium channels . These channels play a crucial role in neuronal excitability, which is fundamental to the functioning of the nervous system. Additionally, this compound has demonstrated its ability to inhibit the activity of enzymes that participate in metabolic pathways like glycolysis and the tricarboxylic acid cycle . It also acts as an inhibitor of butyrylcholinesterase enzyme .

Mode of Action

As an agonist, 1-(2-Furoyl)piperazine binds to calcium-activated potassium channels, enhancing their activity . This interaction results in increased potassium ion flow across the cell membrane, which can modulate neuronal excitability. The compound’s inhibitory action on certain enzymes disrupts their normal function, potentially altering metabolic processes .

Biochemical Pathways

Its inhibitory action on enzymes involved in glycolysis and the tricarboxylic acid cycle suggests that it may impact these metabolic pathways

Result of Action

The molecular and cellular effects of 1-(2-Furoyl)piperazine’s action depend on its specific targets. Its agonistic action on calcium-activated potassium channels can influence neuronal excitability, potentially affecting neurological function . The inhibition of enzymes involved in metabolic pathways could disrupt normal metabolic processes . .

Safety and Hazards

1-(2-Furoyl)piperazine is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use only under a chemical fume hood and to wear personal protective equipment/face protection .

将来の方向性

生化学分析

Biochemical Properties

1-(2-Furoyl)piperazine has been found to interact with various enzymes and proteins. It acts as a reversible inhibitor of acetylcholinesterase (AChE), an enzyme that hydrolyzes acetylcholine (ACh) . AChE is involved in the transmission of nervous signals from nerves to muscles and between neurons in the brain . Inhibition of AChE by 1-(2-Furoyl)piperazine massively disturbs the motility of parasites .

Cellular Effects

The effects of 1-(2-Furoyl)piperazine on cells are primarily related to its interaction with enzymes and proteins. By inhibiting AChE, it can disrupt normal cellular processes, particularly those involving the transmission of nervous signals

Molecular Mechanism

At the molecular level, 1-(2-Furoyl)piperazine exerts its effects through binding interactions with biomolecules and changes in gene expression. It acts as a reversible inhibitor of AChE, thereby disrupting the normal function of this enzyme . This leads to a disturbance in the transmission of nervous signals where acetylcholine is the neurotransmitter .

Dosage Effects in Animal Models

In dogs and cats, single oral doses ≥110 mg/kg can already cause slight adverse drug reactions; ≥800 mg/kg cause neurotoxic symptoms .

特性

IUPAC Name |

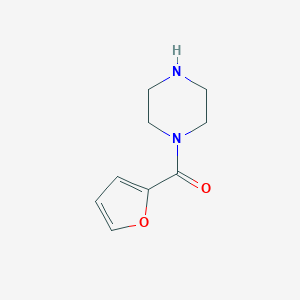

furan-2-yl(piperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11/h1-2,7,10H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SADPINFEWFPMEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057735 | |

| Record name | 1-(2-Furoyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40172-95-0 | |

| Record name | 1-(2-Furoyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40172-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Furoyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040172950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Furoyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-furoyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-FUROYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AUX72LL1P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 1-(2-Furoyl)piperazine explored in the provided research?

A1: The research highlights two primary applications of 1-(2-Furoyl)piperazine:

- Metal Ion Extraction: A study demonstrated the synthesis of a calix[4]arene derivative functionalized with 1-(2-Furoyl)piperazine. This derivative exhibited a 95% extraction recovery for Cadmium ions (Cd2+) and showed selectivity towards Cd2+ over other metal ions like Pb2+, Cu2+, Ni2+, Co2+, and Zn2+ []. This suggests potential applications in environmental remediation and metal separation technologies.

- Catalysis: Quaternary ammonium salts derived from 1-(2-Furoyl)piperazine-substituted calix[n]arenes and a non-cyclic analogue were found to effectively catalyze one-pot Mannich reactions in water []. These reactions are important for synthesizing β-aminocarbonyl compounds, which have various applications in medicinal chemistry and materials science. The use of water as a solvent and the high catalytic efficiency contribute to the green chemistry aspects of this approach.

Q2: How is 1-(2-Furoyl)piperazine typically synthesized?

A2: One of the papers describes the synthesis of 1-(2-Furoyl)piperazine through a two-step process []:

Q3: What structural information about 1-(2-Furoyl)piperazine is available from the research?

A3: While the papers provided don't explicitly state the molecular formula and weight, these can be deduced from the structure:

- 1H NMR Spectroscopy: This technique is consistently used to characterize the synthesized 1-(2-Furoyl)piperazine and its derivatives [, , ].

- IR Spectroscopy: This method is also used to confirm the structure of the compound [].

Q4: Are there any studies investigating the structure-activity relationship (SAR) of 1-(2-Furoyl)piperazine derivatives?

A4: Yes, one study focuses on synthesizing and evaluating the structure-activity relationship of 1-(2-Furoyl)piperazine-bearing benzamides as potential Butyrylcholinesterase inhibitors []. This suggests that modifications to the basic 1-(2-Furoyl)piperazine structure can lead to compounds with potential therapeutic applications, in this case, targeting neurological disorders like Alzheimer's disease.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

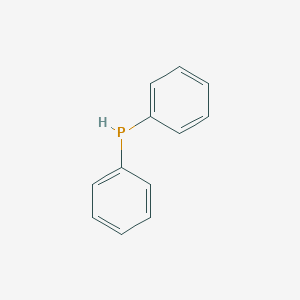

![4-[[4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B32564.png)